
Benzaldehyde, 4-(3,6,9,12,15,18-hexaoxanonadec-1-yloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzaldehyde, 4-(3,6,9,12,15,18-hexaoxanonadec-1-yloxy)-: is a complex organic compound characterized by the presence of a benzaldehyde group attached to a long polyether chain. This compound is notable for its unique structure, which combines aromatic and polyether functionalities, making it a subject of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 4-(3,6,9,12,15,18-hexaoxanonadec-1-yloxy)- typically involves the reaction of benzaldehyde with a polyether chain precursor under specific conditions. One common method is the Williamson ether synthesis, where benzaldehyde is reacted with a polyether alcohol in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the ether bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzaldehyde, 4-(3,6,9,12,15,18-hexaoxanonadec-1-yloxy)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation
Major Products Formed
Oxidation: Formation of 4-(3,6,9,12,15,18-hexaoxanonadec-1-yloxy)benzoic acid
Reduction: Formation of 4-(3,6,9,12,15,18-hexaoxanonadec-1-yloxy)benzyl alcohol
Substitution: Formation of various substituted derivatives depending on the substituent introduced
Wissenschaftliche Forschungsanwendungen
Benzaldehyde, 4-(3,6,9,12,15,18-hexaoxanonadec-1-yloxy)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals, surfactants, and as an intermediate in the synthesis of other functional materials.
Wirkmechanismus
The mechanism of action of Benzaldehyde, 4-(3,6,9,12,15,18-hexaoxanonadec-1-yloxy)- depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, altering their function. The polyether chain can facilitate the transport of the compound across cell membranes, enhancing its bioavailability. Additionally, the benzaldehyde group can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzaldehyde, 4-(3,6,9,12,15-pentaoxahexadec-1-yloxy)
- Benzaldehyde, 4-(3,6,9,12,15-tetraoxadodec-1-yloxy)
Uniqueness
Benzaldehyde, 4-(3,6,9,12,15,18-hexaoxanonadec-1-yloxy)- is unique due to its longer polyether chain, which can impart different physical and chemical properties compared to its shorter-chain analogs. This extended chain length can influence its solubility, reactivity, and interactions with other molecules, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
1638364-39-2 |
|---|---|
Molekularformel |
C20H32O8 |
Molekulargewicht |
400.5 g/mol |
IUPAC-Name |
4-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]benzaldehyde |
InChI |
InChI=1S/C20H32O8/c1-22-6-7-23-8-9-24-10-11-25-12-13-26-14-15-27-16-17-28-20-4-2-19(18-21)3-5-20/h2-5,18H,6-17H2,1H3 |
InChI-Schlüssel |
ZNXARMPPQUEYCN-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOCCOCCOCCOCCOCCOC1=CC=C(C=C1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4R,5S,6S,7R,9R,10R,11Z,13Z,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B12336645.png)
![ethyl 2-ethoxy-3-[[4-[2-[(E)-(hydroxyhydrazinylidene)methyl]phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B12336656.png)
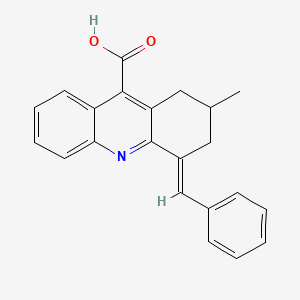

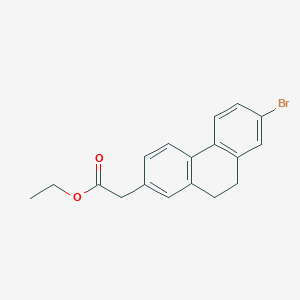
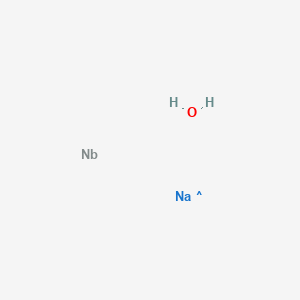

![2-Amino-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone dihydrochloride](/img/structure/B12336673.png)
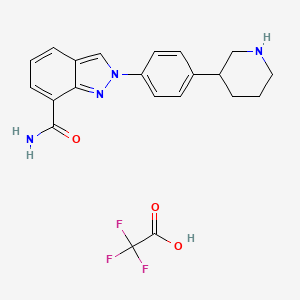
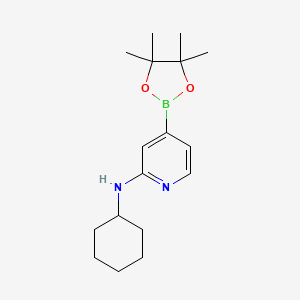
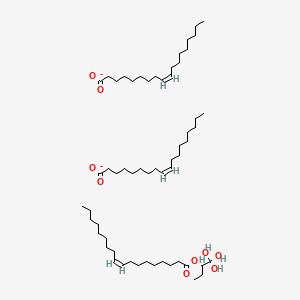
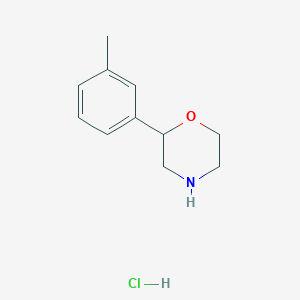
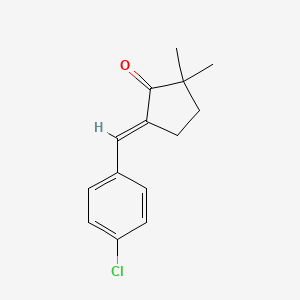
![8-Azabicyclo[3.2.1]octan-3-one, 8-[(1-methylcyclobutyl)methyl]-](/img/structure/B12336713.png)
